Product packaging for Pyrido[3,2-g]quinoline(Cat. No.:CAS No. 260-67-3)

Pyrido[3,2-g]quinoline

Cat. No.: B3050440
CAS No.: 260-67-3
M. Wt: 180.2 g/mol
InChI Key: RFGXNUXNXWMFRQ-UHFFFAOYSA-N
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Description

Pyrido[3,2-g]quinoline is a tricyclic heterocyclic compound featuring a coplanar aromatic structure that is characteristic of DNA-intercalating chromophores . This scaffold is of significant interest in medicinal chemistry and anticancer drug discovery due to its structural similarity to other quinoline-based pharmacophores . The quinoline nucleus is a privileged structure in drug design, known for its diverse pharmacological activities, with several quinoline alkaloids and synthetic derivatives marketed as anticancer agents . Research into this compound derivatives has explored their potential as antiproliferative agents . While the parent skeleton itself is often non-cytotoxic, strategic substitution is crucial for biological activity. For instance, studies have shown that introducing specific aminoalkyl side chains, such as a dimethylaminopropyl moiety, can yield derivatives with significant growth inhibition against a panel of human cancer cell lines, including MCF-7 (breast), NCI-H460 (lung), and SF-268 (CNS) . This highlights the compound's primary value as a versatile scaffold for the synthesis and development of novel potential anticancer agents through structure-activity relationship (SAR) studies . The compound serves as a key synthetic intermediate for constructing more complex polycyclic structures with enhanced biological properties . This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8N2 B3050440 Pyrido[3,2-g]quinoline CAS No. 260-67-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrido[3,2-g]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2/c1-3-9-7-10-4-2-6-14-12(10)8-11(9)13-5-1/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGXNUXNXWMFRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC3=C(C=C2N=C1)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372798
Record name pyrido[3,2-g]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260-67-3
Record name pyrido[3,2-g]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Pyrido 3,2 G Quinoline and Its Derivatives

Classic Cyclization Approaches for Pyrido[3,2-g]quinoline Scaffolds

Traditional methods for the synthesis of quinolines have been adapted to construct the this compound system. These methods often involve the reaction of an amino-substituted pyridine (B92270) or quinoline (B57606) precursor with a component that provides the atoms necessary to form the new fused ring.

Adaptations of Friedländer Heteroannulation

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a versatile method for quinoline synthesis. mdpi.comresearchgate.netnih.gov This reaction can be catalyzed by acids or bases, or it can be carried out at high temperatures without a catalyst. researchgate.net The mechanism can proceed through either an initial aldol (B89426) addition followed by cyclization and dehydration, or through the formation of a Schiff base followed by an Aldol-type cyclization. mdpi.com This fundamental reaction has been adapted for the synthesis of pyrido[3,2-g]quinolines.

A notable application involves the reaction of an amino-substituted quinoline with a β-ketoester. For instance, the synthesis of this compound derivatives has been achieved through the reaction of 7-amino-8-nitroquinoline with ethyl acetoacetate. This reaction, when heated in polyphosphoric acid (PPA), leads to the formation of the corresponding this compound derivative. The use of a heterogeneous catalyst, such as silica-supported P2O5, has also been shown to be effective for Friedländer hetero-annulation reactions, offering high yields and short reaction times under solvent-free conditions. ijcce.ac.ir

Reactant 1Reactant 2Catalyst/ConditionsProductReference
2-AminobenzaldehydeKetoneAcid or BaseQuinoline derivative mdpi.comresearchgate.net
2-Aminoaryl ketoneα-Methylene carbonyl compoundP2O5/SiO2, 80 °C, Solvent-freePolysubstituted quinoline ijcce.ac.ir
2-Amino-5-chlorobenzophenoneDimedoneP2O5/SiO2 (30% w/w), 80 °CQuinoline derivative ijcce.ac.ir
2-AminobenzophenoneDimedoneMethylene (B1212753) blue (1 mol%), EtOH, rt, white LEDPolysubstituted quinoline nih.gov

Skraup and Combes-type Cyclizations

The Skraup synthesis is a classic method for producing quinolines by heating an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. jptcp.comresearchgate.net This reaction proceeds through the in situ formation of acrolein from glycerol, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. researchgate.net A variation of this is the Doebner-von Miller reaction, which uses α,β-unsaturated carbonyl compounds directly instead of generating them in situ. mdpi.comjptcp.comwikipedia.org

The Combes quinoline synthesis involves the reaction of an aniline with a 1,3-dicarbonyl compound to form a β-amino enone, which is then cyclized under acidic conditions. jptcp.comtubitak.gov.tr These classical methods, while historically significant, are often characterized by harsh reaction conditions and the formation of byproducts. clockss.org

While specific examples of Skraup and Combes reactions for the direct synthesis of the this compound scaffold are less commonly reported in recent literature, the underlying principles can be applied by using appropriately substituted amino-quinolines or amino-pyridines as starting materials. For example, the Skraup reaction has been used to synthesize fused pyridocoumarins, which are structurally related to pyridoquinolines. mdpi.com

Reaction TypeReactant 1Reactant 2Catalyst/ConditionsProduct TypeReference
SkraupAnilineGlycerolH2SO4, Oxidizing agentQuinoline jptcp.comresearchgate.net
Doebner-von MillerAnilineα,β-Unsaturated carbonyl compoundAcidSubstituted quinoline jptcp.comwikipedia.org
CombesAniline1,3-Dicarbonyl compoundAcidSubstituted quinoline jptcp.comtubitak.gov.tr

Doebner–Von Miller Reactions

The Doebner-von Miller reaction is a modification of the Skraup synthesis that allows for the preparation of a wider range of substituted quinolines. wikipedia.org It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst, such as hydrochloric acid or a Lewis acid. wikipedia.orgclockss.org The reaction can also be performed using a mixture of two carbonyl compounds that form the α,β-unsaturated system in situ. wikipedia.org

Modern variations of the Doebner-von Miller reaction have focused on using milder and more efficient catalytic systems. For instance, Ag(I)-exchanged Montmorillonite K10 has been used as a recyclable catalyst for the synthesis of quinolines under solvent-free conditions, accommodating both aromatic and aliphatic α,β-unsaturated aldehydes. clockss.org Two-phase solvent systems have also been employed to improve yields and simplify the work-up process. researchgate.net

The application of the Doebner-von Miller reaction to the synthesis of pyrido[3,2-g]quinolines would involve the use of an appropriately substituted amino-quinoline or amino-pyridine as the aniline component. The regiochemistry of the cyclization would be a key consideration in such a synthesis.

Reactant 1Reactant 2Catalyst/ConditionsProductReference
Anilineα,β-Unsaturated aldehydeAg(I)-exchanged Montmorillonite K10, 120 °C, solvent-freeSubstituted quinoline clockss.org
4-IsopropylanilinePulegoneNot specifiedQuinoline derivative wikipedia.org

Metal-Catalyzed Synthetic Routes to Pyrido[3,2-g]quinolines

Modern synthetic chemistry has seen a surge in the use of metal catalysts to achieve efficient and selective bond formations. Palladium and copper catalysts have been particularly prominent in the synthesis of heterocyclic compounds, including pyrido[3,2-g]quinolines.

Palladium-Assisted Cyclizations and Cross-Coupling Reactions

Palladium catalysts are powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds, which are crucial steps in the synthesis of many heterocyclic systems. acs.org Palladium-catalyzed reactions, such as the Heck, Suzuki, and Buchwald-Hartwig couplings, have been widely employed in the synthesis of quinolines and their derivatives.

A direct synthesis of a tricyclic system related to this compound, 5H-pyrido[3,2,1-ij]quinolin-3-one, was achieved through a domino palladium-catalyzed reaction of 8-bromoquinoline (B100496) with acrolein. nih.gov Palladium-catalyzed dehydrogenative coupling has also emerged as an efficient strategy for constructing the quinoline core. mdpi.com Furthermore, a palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines provides a pathway to 2-arylquinolines. nih.gov

Reactant 1Reactant 2Catalyst/ConditionsProductReference
8-BromoquinolineAcroleinPalladium catalyst5H-Pyrido[3,2,1-ij]quinolin-3-one nih.gov
(E)-3-(2-aminophenyl)but-2-enenitrilePhenylhydrazinePdCl2, 2,2′-bipyridine, TFA, Toluene, 90 °C4-Methyl-2-phenylquinoline nih.gov
Aryl halidePrimary aminePd2(dba)3, LigandN-Aryl amine acs.org
1-(2-Aminoaryl)-2-yn-1-olsCarbon monoxide/AirPdI2, KI, MeOH, 100 °CQuinoline-3-carboxylic ester researchgate.net

Copper-Catalyzed Methodologies for this compound Construction

Copper catalysts, being more abundant and less expensive than palladium, have gained significant attention for the synthesis of nitrogen-containing heterocycles. chim.it Copper-catalyzed reactions often proceed through mechanisms involving C-N bond formation and cyclization cascades.

For example, copper(II) chloride has been used as a catalyst in the synthesis of pyrido-fused quinazolinones from 2-aminoarylmethanols and pyridines, with molecular oxygen as a green oxidant. chim.it Ultrasound-assisted copper-catalyzed Ullmann-Goldberg type coupling-cyclization has been employed for the synthesis of 11H-pyrido[2,1-b]quinazolin-11-ones. nih.gov A novel approach to quinoline derivatives involves a copper-mediated tandem reaction of ortho-bromobenzaldehyde with active methylene nitriles.

A copper(II)-catalyzed [3+2] cycloaddition of 2H-azirines to six-membered cyclic enols has been developed for the synthesis of pyrrolo[3,2-c]quinolone derivatives. mdpi.com Furthermore, solvent-free copper-catalyzed click chemistry has been utilized to synthesize N-heterocyclic hybrids based on quinoline and 1,2,3-triazole. beilstein-journals.org

Reactant 1Reactant 2Catalyst/ConditionsProductReference
2-AminoarylmethanolPyridineCuCl2, O2Pyrido-fused quinazolinone chim.it
2-Iodobenzoate ester2-AminopyridineCuI, Ultrasound11H-Pyrido[2,1-b]quinazolin-11-one nih.gov
4-Hydroxy-1-methylquinolin-2(1H)-one3-Phenyl-2H-azirineCu(OAc)2·H2O, MeOH, 100 °CPyrrolo[3,2-c]quinolone derivative mdpi.com
4-Propargyloxy-6-phenyl-2-(trifluoromethyl)quinolineAryl azideCu(OAc)2, MeOH, 60 °C1,2,3-Triazole-quinoline hybrid beilstein-journals.org

Rhodium-Catalyzed Functionalization and Annulation

Rhodium catalysis has emerged as a powerful tool for the construction of complex N-heterocycles through C-H activation and annulation strategies. While direct rhodium-catalyzed synthesis of the parent this compound is not extensively documented, related structures have been successfully synthesized, showcasing the potential of this approach. These methods often feature mild reaction conditions, high functional group tolerance, and excellent regioselectivity. nih.gov

One notable strategy involves the Rh(III)-catalyzed redox-neutral [3+3] annulation of N-nitrosoanilines with cyclopropenones, which provides access to quinolin-4(1H)-one scaffolds. nih.gov This atom-economical process proceeds without the need for external additives and represents a traceless approach to quinolone synthesis. For instance, the reaction of various N-nitrosoanilines with 2,3-diphenylcyclopropenone in the presence of a rhodium catalyst system, [Cp*RhCl₂]₂ and AgSbF₆, in 1,2-dichloroethane (B1671644) (DCE) at 80 °C for one hour yields a range of substituted quinolin-4(1H)-ones in good to excellent yields.

Table 1: Rh(III)-Catalyzed Synthesis of Substituted Quinolin-4(1H)-ones

Entry N-Nitrosoaniline Substituent Product Yield (%)
1 H 2,3-diphenylquinolin-4(1H)-one 85
2 8-Me 8-methyl-2,3-diphenylquinolin-4(1H)-one 94
3 8-tBu 8-(tert-butyl)-2,3-diphenylquinolin-4(1H)-one 99
4 8-Ph 8-phenyl-2,3-diphenylquinolin-4(1H)-one 92
5 8-Cl 8-chloro-2,3-diphenylquinolin-4(1H)-one 70
6 7-Me 7-methyl-2,3-diphenylquinolin-4(1H)-one 83
7 6-Me 6-methyl-2,3-diphenylquinolin-4(1H)-one 75

Furthermore, Rh(III)-catalyzed multiple C-H activation and annulation reactions have been developed for the synthesis of complex polycyclic quinolinium-based compounds. acs.org For example, the reaction of N-aryl-substituted imidazoles with alkynes can lead to the formation of benzo[ij]imidazo[2,1,5-de]quinolizine scaffolds. bohrium.com These examples of rhodium-catalyzed annulation to form quinoline and related heterocyclic systems highlight the potential for developing specific methods for the this compound core.

Indium-Catalyzed Processes (e.g., Propylphosphonium Tetrachloroindate)

Indium-based catalysts have proven to be highly effective in the synthesis of quinolines and their fused derivatives, including pyrido[3,2-g]quinolines. A particularly successful approach involves the use of propylphosphonium tetrachloroindate supported on nanosilica (PPInCl-nSiO₂) as a heterogeneous and reusable catalyst. nih.govnih.gov This method allows for the efficient, one-step synthesis of symmetric and unsymmetric pyrido[3,2-g]quinolines from the reaction of diaroylphenylenediamines with alkynes under solvent-free conditions. nih.govnih.gov

The reaction of 4,6-dibenzoyl-1,3-phenylenediamine with various alkynes in the presence of PPInCl-nSiO₂ at 110 °C provides the corresponding pyrido[3,2-g]quinolines in high yields. nih.gov This catalytic system is also effective for the synthesis of the isomeric pyrido[2,3-g]quinolines from 2,5-diaroyl-1,4-phenylenediamines. nih.gov The use of a heterogeneous catalyst simplifies product purification and allows for the catalyst to be recovered and reused multiple times without a significant loss of activity.

Table 2: Indium-Catalyzed Synthesis of Pyrido[3,2-g]quinolines

Entry Diaroylphenylenediamine Alkyne Product Yield (%)
1 4,6-dibenzoyl-1,3-phenylenediamine Phenylacetylene 2,8-diphenyl-4,6-dihydrothis compound 92
2 4,6-dibenzoyl-1,3-phenylenediamine 1-phenyl-1-propyne 2,3-dimethyl-8-phenyl-4,6-dihydrothis compound 89
3 4,6-di(4-methylbenzoyl)-1,3-phenylenediamine Phenylacetylene 2-phenyl-8-(p-tolyl)-4,6-dihydrothis compound 94
4 4,6-di(4-chlorobenzoyl)-1,3-phenylenediamine Phenylacetylene 8-(4-chlorophenyl)-2-phenyl-4,6-dihydrothis compound 90

In addition to propylphosphonium tetrachloroindate, other indium catalysts such as indium trichloride (B1173362) (InCl₃) have been utilized in the synthesis of annulated quinoline and pyridine derivatives. bohrium.comkoreascience.kr These processes often exhibit high regioselectivity and proceed under mild conditions.

Organocatalysis and Biocatalysis in this compound Synthesis

While specific applications of organocatalysis and biocatalysis for the direct synthesis of the this compound core are still emerging, these fields have shown significant promise in the synthesis of related quinoline derivatives.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has been successfully applied to the synthesis of tetrahydroquinolines. For instance, the microwave-assisted organocatalytic synthesis of tetrahydroquinolines can be achieved via a 1,5-hydride transfer and ring closure sequence. mdpi.com L-proline has also been used as an organocatalyst for the efficient one-pot synthesis of pyrano[3,2-c]quinolin-2,5-dione derivatives from the three-component reaction of aromatic aldehydes, 4-hydroxy-1-methylquinolin-2(1H)-one, and Meldrum's acid. northumbria.ac.uk These examples demonstrate the potential of organocatalysts to facilitate the construction of complex heterocyclic systems.

Biocatalysis, which employs enzymes as catalysts, offers a green and highly selective alternative to traditional chemical methods. The enzyme monoamine oxidase (MAO-N) has been used for the biotransformation of 1,2,3,4-tetrahydroquinolines into the corresponding aromatic quinoline derivatives. unipd.it This enzymatic oxidation represents a mild and efficient method for the aromatization of N-heterocycles. The development of enzymatic processes for the construction of the this compound scaffold is an area of active research, with the potential to provide environmentally benign synthetic routes. nih.govacs.org

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules like this compound, with a focus on reducing waste, energy consumption, and the use of hazardous materials. researchgate.net

Ionic Liquid Mediated Synthesis under Solvent-Free Conditions

Ionic liquids (ILs) have gained attention as green reaction media due to their low vapor pressure, high thermal stability, and potential for recyclability. The aforementioned indium-catalyzed synthesis of pyrido[3,2-g]quinolines using propylphosphonium tetrachloroindate (an ionic liquid) supported on nanosilica is a prime example of an IL-mediated, solvent-free process. nih.govnih.gov This method not only avoids the use of volatile organic solvents but also benefits from the catalytic activity of the ionic liquid itself.

Other pyridinium-based ionic liquids, such as butylpyridinium tetrachloroindate(III), have been employed as both the catalyst and solvent for the one-pot, three-component synthesis of 2,3-disubstituted quinolines. acs.orgrsc.org These solvent-free approaches offer significant advantages in terms of operational simplicity, reduced environmental impact, and often lead to high product yields with easy catalyst recycling. tandfonline.com

Microwave-Assisted Synthesis Protocols

Microwave irradiation has become a valuable tool in organic synthesis for its ability to dramatically reduce reaction times, improve yields, and enhance reaction selectivity. In the context of quinoline synthesis, microwave-assisted methods have been successfully developed. For example, the organocatalytic synthesis of tetrahydroquinolines can be significantly accelerated under microwave irradiation. mdpi.com

The Friedlander synthesis of quinolines has also been adapted to microwave-assisted, solvent-free conditions using a recyclable propylsulfonic acid-functionalized silica (B1680970) catalyst, leading to polysubstituted quinoline derivatives in good yields with significantly shorter reaction times compared to conventional heating. researchgate.net While direct microwave-assisted synthesis of this compound is not yet widely reported, these examples demonstrate the potential of microwave technology to improve the efficiency and sustainability of synthetic routes to this class of compounds.

Redox-Neutral and Atom-Economical Processes

Redox-neutral and atom-economical reactions are cornerstones of green chemistry, aiming to maximize the incorporation of starting materials into the final product while avoiding the use of stoichiometric oxidants or reductants. The Rh(III)-catalyzed [3+3] annulation of N-nitrosoanilines with cyclopropenones to form quinolin-4(1H)-ones is an excellent example of a redox-neutral and atom-economical process. nih.gov In this reaction, the nitroso group acts as an internal oxidant, which is subsequently eliminated as N₂, resulting in a highly efficient transformation.

Multicomponent reactions (MCRs) are inherently atom-economical as they combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. The synthesis of pyrano[3,2-g]quinoline derivatives through a three-component domino reaction of heterocyclic amines, aldehydes, and terminal alkynes is an example of an MCR that approaches 90% atom economy and can be further accelerated by microwave activation. The development of such processes for the synthesis of this compound is a key goal in the pursuit of more sustainable chemical manufacturing.

Multi-Component Reactions (MCRs) and One-Pot Strategies for this compound Systems

Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and the ability to generate complex molecules in a single step from three or more starting materials. One-pot syntheses, a related strategy, involve sequential reactions in a single reaction vessel, avoiding the need for isolation of intermediates. These approaches are particularly well-suited for the construction of complex heterocyclic frameworks like this compound.

A notable example of a multi-component reaction for the synthesis of this compound derivatives was reported by Kia and colleagues. nih.govnih.gov This method facilitates the assembly of both pyrido[3,2-g] and pyrido[2,3-g]quinolines through the reaction of 2-aminoaryl ketones with alkynes. nih.gov The reaction is efficiently catalyzed by a heterogeneous and reusable catalyst, propylphosphonium tetrachloroindate ionic liquid supported on nano-silica (PPInCl-nSiO2), under solvent-free conditions. nih.govnih.gov

Specifically, the treatment of 4,6-dibenzoyl-1,3-phenylenediamine with various alkynes in the presence of this catalyst at 110 °C leads to the formation of the corresponding pyrido[3,2-g]quinolines in high yields. nih.gov This one-step synthesis is significant as it provides a direct route to both symmetric and unsymmetric this compound systems. nih.gov

Below is a data table summarizing a representative multi-component reaction for the synthesis of a this compound derivative.

Reactant 1Reactant 2 (Alkyne)CatalystConditionsProductYieldReference
4,6-dibenzoyl-1,3-phenylenediaminePhenylacetylenePropylphosphonium tetrachloroindate ionic liquid on nano-silica (PPInCl-nSiO2)110 °C, solvent-freeA substituted this compoundHigh nih.gov
4,6-dibenzoyl-1,3-phenylenediamineAnother alkynePropylphosphonium tetrachloroindate ionic liquid on nano-silica (PPInCl-nSiO2)110 °C, solvent-freeA different substituted this compoundHigh nih.gov

While direct one-pot strategies focusing exclusively on the this compound core are not extensively documented in the provided search results, the principles are well-established in the synthesis of related fused quinoline systems. For instance, one-pot, three-component reactions are commonly used for the synthesis of pyrimido[4,5-b]quinolines, which share a similar fused heterocyclic nature. nih.gov These reactions often involve the condensation of an amino-substituted heterocycle, an aldehyde, and a compound with an active methylene group, demonstrating the power of one-pot approaches in generating molecular diversity.

Ring Opening and Recyclization Reactions for this compound Scaffolds

Ring opening and recyclization (RORC) reactions represent a powerful strategy for the synthesis of novel heterocyclic systems from pre-existing ring structures. This approach involves the cleavage of one or more bonds in a cyclic precursor, followed by the formation of a new ring system. While direct examples of RORC reactions leading to the this compound scaffold are not explicitly detailed in the provided search results, the strategy has been successfully applied to the synthesis of closely related fused pyridine and quinoline derivatives, suggesting its potential for the target system.

A relevant example is the ring opening and recyclization of 4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione. researchgate.net Treatment of this precursor with various carbon nucleophiles, such as cyanoacetamide or malononitrile (B47326) dimer, leads to the formation of substituted pyridines. researchgate.net This transformation proceeds through the opening of the pyranone ring, followed by recyclization involving the nitro group and the attacking nucleophile to form a new pyridine ring fused to the quinoline core. researchgate.net

Another illustrative case involves the reactions of 3-functionalized chromones. tandfonline.com These compounds can undergo nucleophilic attack at the C-2 position, leading to the opening of the γ-pyrone ring. tandfonline.com Subsequent recyclization can then afford a variety of heterocyclic systems, including quinoline derivatives. tandfonline.com For instance, the reaction of 3-formylchromones with N-substituted anilines can lead to quinolinium salts, which can be further transformed into 3-(2-hydroxybenzoyl)quinolin-4-ones. tandfonline.com

The table below presents examples of RORC reactions on related heterocyclic systems, illustrating the potential of this methodology for the synthesis of complex fused aza-heterocycles.

PrecursorReagent(s)Product Type(s)Key TransformationReference
4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dioneCyanoacetamide, malononitrile dimerSubstituted pyridines, pyrido[1,2-a]benzimidazoleRing opening of the pyranone ring followed by recyclization to form a new pyridine ring. researchgate.net
3-FormylchromonesN-substituted anilinesQuinolinium salts, 3-(2-hydroxybenzoyl)quinolin-4-onesRing opening of the γ-pyrone ring and subsequent recyclization to form a quinoline ring. tandfonline.com
Chromonylquinolino[3′,4′:5,6]pyrano[3,2-c]quinolinePrimary amines (e.g., methylamine, benzylamine)Propenone derivativesOpening of the chromone (B188151) moiety's γ-pyrone ring. tandfonline.com

These examples, while not directly yielding the this compound scaffold, demonstrate the versatility of the ring-opening and recyclization strategy in constructing complex, fused heterocyclic systems. The application of these principles to appropriately designed quinoline or pyridine precursors holds promise for the development of novel synthetic routes to this compound and its derivatives.

Derivatization and Structural Modification Strategies of Pyrido 3,2 G Quinoline

Substitution Reactions on the Pyrido[3,2-g]quinoline Core

Substitution reactions are a fundamental approach to functionalize the this compound core, allowing for the introduction of a wide array of substituents that can fine-tune the molecule's properties. Both electrophilic and nucleophilic substitution reactions can be performed on the quinoline (B57606) and pyridine (B92270) rings, leading to a diverse range of derivatives. smolecule.com

Common substitution patterns involve the introduction of functional groups at various positions of the this compound nucleus. For instance, the synthesis of 8-bromo-1,2,2-trimethyl-6-trifluoromethyl-1,2,3,4-tetrahydro-pyrido[3,2-g]quinoline highlights the introduction of halogen and trifluoromethyl groups, which are known to modulate lipophilicity and electronic properties. ontosight.ai Such modifications are often pursued to enhance biological activity. ontosight.ai

Furthermore, amino and substituted amino groups have been introduced at the C-4 and C-6 positions. Studies have shown that diethyl 4,6-diamino-10-methylthis compound-3,7-dicarboxylate and its derivatives with dimethylaminopropylamino moieties at these positions exhibit significant antiproliferative activity. researchgate.net This suggests that the nature of the substituent at these positions is crucial for biological function. researchgate.net

The following table summarizes representative substitution reactions on the this compound core:

Position(s)Reagent(s)Type of ReactionResulting Functional Group(s)Reference
8Phosphorous oxybromideElectrophilic BrominationBromo google.com
4, 6N/A (starting from 2,6-diaminotoluene)SynthesisAmino researchgate.net
4N,N-dimethylaminopropyl chloride hydrochloride, K2CO3Nucleophilic Substitution4-(3-N,N-dimethylamino-propylthio) mdpi.com
4Various aminesNucleophilic SubstitutionAmino-substituted mdpi.comresearchgate.net
4Various alcohols/thiolsNucleophilic SubstitutionAlkoxy/Thioalkoxy mdpi.comresearchgate.net

Annulation and Ring Fusion Approaches for Extended Polycycles

Annulation and ring fusion strategies are employed to construct extended polycyclic systems based on the this compound framework. These approaches lead to the formation of larger, more complex aromatic structures with unique electronic and steric properties.

One common strategy involves the fusion of additional heterocyclic rings onto the this compound core. For example, thieno[3',2':5,6]pyrimido[1,2-a]quinoline derivatives have been synthesized through a one-pot Michael addition and cyclization sequence. researchgate.net This demonstrates the versatility of the this compound system as a building block for more complex heterocyclic structures.

Another approach involves the construction of the this compound system itself from simpler precursors, which can be considered a form of annulation. The synthesis of tricyclic this compound derivatives from 2,6-diaminotoluene (B122827) is an example of building the core structure through a conventional quinoline synthesis methodology. researchgate.net

The table below provides examples of annulation and ring fusion approaches:

Starting Material(s)Reaction TypeResulting StructureReference
Cyclic β-enaminone and α,β-unsaturated nitrile derivativesMichael addition, cyclizationThieno[3',2':5,6]pyrimido[1,2-a]quinolines researchgate.net
2,6-DiaminotolueneQuinoline synthesisTricyclic pyrido[3,2-g]quinolines researchgate.net
Pyrrolo[3,2-f]indol-2,3,5,6(1H,7H)-tetraone and p-aminoacetophenonePfitzinger reaction2,8-bis(4-aminophenyl)this compound-4,6-dicarboxylic acid mdpi.com
6-(N-propargyl)amino quinolone derivativesMolecular iodine-mediated cyclizationAngular-pyridoquinolone derivatives researchgate.net

Rational Design of this compound Analogues

The rational design of this compound analogues is a key strategy for developing compounds with optimized properties for specific applications, particularly in medicinal chemistry. This involves systematic modifications of the core structure and its side chains to enhance biological activity, improve pharmacokinetic profiles, or introduce novel functionalities.

Modifications to the core structure of this compound can significantly impact its properties. This can involve altering the arrangement of the pyridine and quinoline rings or introducing additional heteroatoms into the scaffold.

One example is the structural modification of the deoxynybomycin (B1670259) (DNM) core, which contains a this compound-2,8-dione framework. sci-hub.se Modifications to this core have led to new analogues with altered biological activities. sci-hub.se

The inclusion of heteroatoms other than nitrogen within the core or as part of fused rings is another strategy. For instance, the synthesis of thieno- and pyrimido-annulated pyridoquinolines introduces sulfur and additional nitrogen atoms, respectively, which can influence the electronic distribution and hydrogen bonding capabilities of the molecule. researchgate.net

The elongation and functionalization of side chains attached to the this compound core are critical for modulating interactions with biological targets. This strategy allows for the exploration of structure-activity relationships (SAR) by systematically varying the length, flexibility, and chemical nature of the side chains.

For example, the synthesis of symmetrically 4,6-bis-substituted amino-, oxo-, and thio-pyrido[3,2-g]quinoline derivatives has been reported, where the nature of the substituent at these positions was varied to investigate its effect on multidrug resistance (MDR) reversal activity. mdpi.com

Furthermore, the attachment of various functionalized aliphatic chains to the this compound system has been explored. grafiati.com For instance, the introduction of N,N-dimethylaminopropylthio groups at the C-4 position has been achieved, demonstrating the feasibility of attaching flexible and functionalized side chains. mdpi.com The choice of the N-1 substituent has also been shown to greatly influence the spectrum and potency of C-7 piperazinyl and pyrrolidinyl quinolones. researchgate.net

The following table illustrates examples of side chain modifications:

Position of Side ChainSide Chain StructurePurpose of ModificationReference
4, 6Diethyl dicarboxylate, Diamino, Bis-(3-dimethylaminopropylamino)Enhance antiproliferative activity researchgate.net
4S-alkyl, O-alkyl, N-alkylImprove reaction yields and explore biological activity mdpi.com
7Substituted piperazine (B1678402) (as amide)Enhance antibacterial activity researchgate.net
2, 8Bis(4-aminophenyl)Monomer for polyamide synthesis mdpi.com

Advanced Spectroscopic Characterization in Pyrido 3,2 G Quinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of pyrido[3,2-g]quinolines, enabling the precise mapping of proton and carbon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical information about the chemical environment, multiplicity, and coupling of hydrogen atoms in pyrido[3,2-g]quinoline derivatives. In the study of various substituted pyrido[3,2-g]quinolines, the aromatic protons typically appear as multiplets in the downfield region of the spectrum, generally between δ 7.2 and 9.0 ppm. koreascience.kr For instance, in a series of N-aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamides, the aromatic protons of the pyridoquinoline core were observed at specific chemical shifts, such as the H-8 proton appearing as a doublet around δ 7.96-7.98 ppm and the H-10 proton as a doublet near δ 7.43-7.50 ppm. nih.gov The coupling constants associated with these signals provide valuable information about the proximity of adjacent protons.

Substituents on the this compound skeleton significantly influence the chemical shifts of nearby protons. For example, the introduction of methyl groups, such as in 2,4,8-trimethylquinoline, results in characteristic singlet signals in the upfield region, typically around δ 2.4-2.6 ppm. sbq.org.br In more complex derivatives like 11-amino-8-oxo-5,6,8,9-tetrahydro-4H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-10-carbonitrile, the protons of the tetrahydro-pyrano and quinoline (B57606) moieties exhibit distinct signals, including a triplet for the N-CH₂ group at δ 4.04 ppm and a multiplet for a CH₂ group at δ 1.96 ppm. ekb.eg

Table 1: Representative ¹H NMR Data for a Pyrido[3,2,1-ij]quinoline Derivative

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
7-OH16.57s- nih.gov
NH12.58s- nih.gov
H-87.96d8.0 nih.gov
H-107.50d7.4 nih.gov
H-97.23t7.7 nih.gov
CH₂-34.14t5.8 nih.gov
CH₂-13.01t6.1 nih.gov
CH₂-22.10quin5.8 nih.gov

Note: Data corresponds to N-(3-Hydroxyphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound derivatives. The aromatic carbons of the fused ring system typically resonate in the range of δ 110–150 ppm. In the case of a substituted pyrido[2,3-d]pyrimidine (B1209978), the carbon signals were observed at specific chemical shifts, such as δ 110.9, 124.7, 125.8, 128.1, 129.3, 133.2, 140.1, and 149.9 ppm for the aromatic and heteroaromatic carbons. rsc.org

The presence of functional groups significantly impacts the ¹³C NMR spectrum. For example, carbonyl carbons in ketone or amide functionalities appear at highly deshielded chemical shifts, typically in the range of δ 170–210 ppm. In N-(4-Hydroxyphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide, the carbonyl carbons were assigned at δ 170.5 (C-OH), 167.9 (CONHAr), and 160.9 (C=O). nih.gov The carbon of the C-OH group at position 7 was observed at δ 170.5 ppm, while the carbon at position 6 appeared at δ 95.2 ppm. nih.gov Aliphatic carbons, such as those in dihydro or alkyl substituents, resonate at higher field, with the CH₂ groups of the dihydro-pyrido ring in the aforementioned compound appearing at δ 41.4, 26.9, and 19.9 ppm. nih.gov

Table 2: Selected ¹³C NMR Data for a Pyrido[3,2,1-ij]quinoline Derivative

Carbon AssignmentChemical Shift (δ, ppm)Reference
7-C-OH170.5 nih.gov
CONHAr167.9 nih.gov
5-C=O160.9 nih.gov
4'-C-OH154.5 nih.gov
Aromatic/Heteroaromatic Carbons114.8 - 135.8 nih.gov
6-C95.2 nih.gov
3-CH₂41.4 nih.gov
1-CH₂26.9 nih.gov
2-CH₂19.9 nih.gov

Note: Data corresponds to N-(4-Hydroxyphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide.

Two-dimensional (2D) NMR techniques are powerful tools for the unambiguous assignment of ¹H and ¹³C NMR spectra of complex molecules like pyrido[3,2-g]quinolines. walisongo.ac.idresearchgate.net These experiments reveal correlations between different nuclei, providing a comprehensive picture of the molecular structure.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, which is crucial for tracing the connectivity of proton networks within the molecule. walisongo.ac.idyoutube.com For example, a COSY spectrum can confirm the relationship between adjacent protons in the aromatic rings or within alkyl chains attached to the this compound core. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These techniques correlate directly bonded proton and carbon atoms (¹H-¹³C, one-bond correlations). researchgate.netyoutube.com This is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals, or vice versa.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). researchgate.netyoutube.com This is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, an HMBC experiment can show a correlation between the protons of a methyl group and the carbon atoms of the aromatic ring to which it is attached, thus confirming its position. researchgate.net In the study of certain pyrido[2,3-h]pyrrolo[4,3,2-de]quinoline derivatives, HMBC was essential in confirming the planar structure of the compounds. researchgate.net

¹³C NMR Spectroscopy for Carbon Framework Analysis

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of this compound derivatives. It also offers insights into their structure through the analysis of fragmentation patterns.

Liquid Chromatography-Atmospheric Pressure Chemical Ionization Mass Spectrometry (LC/APCI-MS) is a sensitive and robust technique for the analysis of pyridoquinoline derivatives. lilab-ecust.cn APCI is particularly effective for the ionization of moderately polar compounds. jfda-online.comnih.gov In the analysis of various pyridoquinoline derivatives, LC/APCI-MS has been successfully employed for their separation and detection. lilab-ecust.cn The technique often involves a reversed-phase C18 column for chromatographic separation, with a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) formate. lilab-ecust.cn This method allows for the quantification of these compounds in complex matrices. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. For the parent this compound, the exact mass is 180.068748264 Da, corresponding to the molecular formula C₁₂H₈N₂. nih.gov In the characterization of newly synthesized pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amine derivatives, HRMS was used to confirm their structures. mdpi.com Similarly, for a series of pyrido[2,3-d]pyrimidines, the molecular ion peaks were observed using mass spectrometry, confirming their molecular weights. For example, a derivative with the molecular formula C₂₈H₃₅N₃O₄ showed a molecular ion peak at m/z 477.6 [M+]. rsc.org The fragmentation patterns observed in the mass spectrum can also provide structural information, for instance, by showing the loss of specific substituents. nih.gov

Liquid Chromatography-Atmospheric Pressure Chemical Ionization Mass Spectrometry (LC/APCI-MS)

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups within a molecule by probing their characteristic vibrational modes. oregonstate.edulibretexts.org In the context of this compound and its derivatives, these methods confirm the presence of the core heterocyclic structure and any appended functional moieties.

The IR spectrum of a molecule in the this compound family is characterized by vibrations of its aromatic C-H, C=C, and C=N bonds. The region from 4000 to 1500 cm⁻¹ is known as the functional group region and provides the most direct evidence for specific groups. oregonstate.edu For instance, C-H stretching vibrations in the aromatic rings typically appear in the 3100-3000 cm⁻¹ range. The C=C and C=N bond stretching vibrations within the fused aromatic system give rise to a series of sharp peaks between 1630 and 1400 cm⁻¹. researchgate.net

For substituted derivatives, IR spectroscopy is crucial for confirming the successful incorporation of new functional groups. For example, the presence of a carbonyl group (C=O) in ester or ketone derivatives is identified by a strong absorption band in the 1733–1673 cm⁻¹ region. researchgate.netekb.eg Similarly, amino (NH₂) groups are evidenced by characteristic N-H stretching bands around 3400-3200 cm⁻¹. ekb.eg The region below 1500 cm⁻¹, known as the fingerprint region, contains complex vibrations unique to the entire molecule, allowing for definitive identification when compared against a reference spectrum. savemyexams.com

Table 1: Characteristic IR Absorption Frequencies for this compound Derivatives This table is a composite based on data from related heterocyclic systems.

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹) Reference
C-H Stretch Aromatic Ring 3100 - 3000 oregonstate.edu
N-H Stretch Amine (NH₂) 3400 - 3200 ekb.eg
C≡N Stretch Nitrile ~2200 ekb.eg
C=O Stretch Carbonyl (Ester, Ketone) 1733 - 1673 researchgate.netekb.eg
C=C and C=N Stretch Aromatic Rings 1630 - 1400 researchgate.net

Raman spectroscopy complements IR by detecting vibrations that result in a change in molecular polarizability rather than a change in dipole moment. libretexts.org For a highly symmetric molecule like the parent this compound, the symmetric "breathing" modes of the fused rings, which are often weak or silent in the IR spectrum, give rise to strong signals in the Raman spectrum. horiba.com This makes Raman spectroscopy particularly useful for analyzing the skeletal structure of the core heterocycle. The aromatic ring chain vibrations typically appear around 1600 cm⁻¹ and 1000 cm⁻¹. horiba.com

UV-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are fundamental tools for investigating the electronic structure and photophysical properties of this compound derivatives. These techniques provide insights into how the molecules interact with light, which is essential for applications in areas like organic electronics and fluorescent probes. mdpi.comscispace.com

The UV-Vis absorption spectra of quinoline derivatives typically exhibit multiple bands corresponding to π→π* electronic transitions within the fused aromatic system. scielo.br For this compound systems, these absorption bands are generally observed in the ultraviolet and visible regions of the electromagnetic spectrum. The position and intensity of the absorption maxima (λmax) are highly sensitive to the nature and position of substituents on the heterocyclic core. For example, the introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption bands. rsc.org

Many this compound derivatives exhibit fluorescence, emitting light after being excited to a higher electronic state. scispace.comnsc.ru The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and is red-shifted, a phenomenon known as the Stokes shift. scielo.br The magnitude of the Stokes shift and the fluorescence quantum yield (the efficiency of the emission process) are influenced by the solvent polarity and the molecular structure. This solvatochromic effect, where the emission wavelength changes with solvent polarity, is a key characteristic studied in these compounds. researchgate.net These properties suggest that this compound derivatives could be developed as fluorescent sensors. mdpi.comacs.org

Table 2: Illustrative Photophysical Data for Substituted Quinoline Systems Data is representative of trends observed in various quinoline-based fluorescent compounds.

Compound Type Solvent Absorption λmax (nm) Emission λmax (nm) Stokes Shift (nm) Reference
Disubstituted Quinoline Dichloromethane ~350 ~400 ~50 scielo.br
Trisubstituted Quinoline Dichloromethane ~290, ~360 ~400 ~40 scielo.br
Pyrido Fused Imidazoquinoline Various Varies with polarity Varies with polarity Varies with polarity researchgate.net
Indolizino[3,2-c]quinoline Aqueous Systems - Exhibits fluorescence - acs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Photoinduced Processes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a specialized spectroscopic technique that detects species with unpaired electrons, such as free radicals. farmaceut.org It is an invaluable tool for studying the photoinduced processes of this compound derivatives, particularly their ability to generate reactive oxygen species (ROS) upon irradiation.

In studies of related N-heterocyclic compounds like pyrido[2,3-f]quinoxaline (B14061820) derivatives, EPR spectroscopy combined with a technique called spin trapping has been used to monitor the generation of radical intermediates when the molecules are exposed to UVA light. researchgate.netmdpi.com The process often begins with the pyridoquinoline molecule absorbing a photon, moving to an excited state. This excited molecule can then transfer an electron to molecular oxygen (O₂), generating a superoxide (B77818) radical anion (O₂•⁻). mdpi.com

To detect such short-lived radicals, a "spin trap" molecule like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) is used. The spin trap reacts with the initial radical to form a more stable radical adduct that can be readily detected by EPR. researchgate.net The resulting EPR spectrum provides a unique fingerprint, allowing for the identification of the trapped radical. Through this method, researchers have identified not only superoxide anions but also other species like hydroxyl radicals (•OH) and carbon-centered radicals that can form during subsequent reactions. researchgate.netmdpi.com The ability to quantify the generation of these radicals provides critical information about the photosensitizing potential of these compounds. researchgate.net

Table 3: Radicals Detected in Photoinduced Processes of Related N-Heterocycles via EPR Spin Trapping

Detected Species Spin Trap Adduct Experimental Context Reference
Superoxide Radical Anion (O₂•⁻) •DMPO-OOH UVA irradiation in aerated solution researchgate.netmdpi.com
Hydroxyl Radical (•OH) •DMPO-OH UVA irradiation in aqueous solution mdpi.com
Methyl Radical (•CH₃) •DMPO-CH₃ Reaction of •OH with DMSO solvent researchgate.netmdpi.com
Singlet Oxygen (¹O₂) - Monitored via reaction with TMPO mdpi.com

Computational Chemistry and Theoretical Investigations of Pyrido 3,2 G Quinoline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has become a popular tool for computing the physicochemical properties of molecules due to its favorable balance between computational cost and accuracy. rsc.orgnih.gov DFT methods, such as those employing the B3LYP functional with various basis sets (e.g., 6-311++G(d,p)), are frequently used to determine optimized geometries, electronic properties, and spectroscopic features of heterocyclic compounds. rsc.orgepa.gov

The first step in most computational studies is geometry optimization, where the molecule's lowest energy structure is determined. This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found. For a planar aromatic system like Pyrido[3,2-g]quinoline, the primary goal is to determine the precise bond lengths and angles of its most stable conformation.

In studies of related compounds, such as pyrido[2′,1′:2,3]imidazo[4,5-b]quinoline-12-yl cyanide, DFT calculations have been used to optimize the geometries of different tautomers to determine their relative stabilities. researchgate.net For instance, calculations can reveal that one tautomer is the most stable in both gas and solution phases. researchgate.net Similar analyses on quinoline (B57606) derivatives are performed to understand their structural parameters. researchgate.net The optimization process ensures that the calculated properties in subsequent steps correspond to a realistic molecular structure. rsc.org

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. rsc.orgnih.gov The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. rsc.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. rsc.org

In studies of various quinoline derivatives, DFT calculations are routinely used to compute HOMO and LUMO energies. For example, in a study on pyrano[3,2-c]quinoline derivatives, the HOMO-LUMO gap was calculated to understand the electronic transitions and stability of the compounds. researchgate.net The distribution of the HOMO and LUMO across the molecule can also be visualized, indicating regions that are electron-rich (HOMO) and electron-poor (LUMO), and thus susceptible to electrophilic and nucleophilic attack, respectively. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Quinoline Derivatives (Calculated via DFT)

Compound/DerivativeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Source
Pyrido[2,3-d]pyrimidine (B1209978) derivative 3--2.783 rsc.org
Pyrido[2,3-d]pyrimidine derivative 9--3.995 rsc.org
Carbazole-Quinoline derivative Q4-5.546-1.7683.778
Carbazole-Quinoline derivative Q5-5.540-1.7653.775

Note: This table presents data for related quinoline derivatives to illustrate the typical values obtained from DFT calculations, as specific data for this compound is not available in the cited literature.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites. rsc.org The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. researchgate.net

For heterocyclic systems like quinolines, MEP maps can identify the most likely sites for protonation and other electrophilic or nucleophilic interactions. For instance, in quinoline derivatives, the nitrogen atoms are often identified as centers of negative potential, making them susceptible to electrophilic attack. researchgate.net MEP analysis is frequently employed alongside FMO analysis to provide a comprehensive picture of a molecule's reactivity. rsc.org

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / η

Electronegativity (χ): χ = (I + A) / 2

Electrophilicity Index (ω): ω = χ² / (2η)

High chemical hardness indicates low reactivity and high stability, while high chemical softness suggests the opposite. rsc.org The electrophilicity index measures a molecule's ability to act as an electrophile. These descriptors are invaluable for comparing the reactivity of different compounds. For example, studies on pyrano[3,2-c]quinoline derivatives have used these descriptors to compare the stability and reactivity of newly synthesized compounds. rsc.org

Table 2: Representative Global Reactivity Descriptors for Quinoline Derivatives (Calculated via DFT)

Compound/DerivativeHardness (η) (eV)Softness (S) (eV⁻¹)Electrophilicity Index (ω) (eV)Source
Pyrido[2,3-d]pyrimidine derivative 3-0.719- rsc.org
Pyrido[2,3-d]pyrimidine derivative 91.998-- rsc.org

Molecules with significant Nonlinear Optical (NLO) properties are of great interest for applications in optoelectronics, including optical switching and data storage. scirp.org Computational methods, particularly DFT, are effective in predicting the NLO response of molecules, primarily by calculating the first hyperpolarizability (β). researchgate.net A large β value is indicative of a strong NLO response.

Theoretical studies on quinoline-based systems often investigate how different donor and acceptor groups attached to the quinoline scaffold can enhance NLO properties. researchgate.net The calculations involve determining the molecular dipole moment (μ) and the components of the first hyperpolarizability tensor. The total hyperpolarizability (β_tot) is then calculated. In many studies, the calculated NLO properties are compared to a standard reference compound like urea (B33335) to gauge their potential. Research on quinoline-carbazole derivatives, for example, has shown that these systems can exhibit significant NLO responses.

A significant application of DFT is the simulation of spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. rsc.org By calculating the vibrational frequencies (for IR) and chemical shifts (for NMR), theoretical spectra can be generated and compared with experimental data. rsc.orgnih.gov This comparison serves to validate the accuracy of the computational method and the optimized molecular structure. rsc.org

The Gauge-Invariant Atomic Orbital (GIAO) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts. rsc.org Similarly, the calculation of vibrational frequencies can help in the assignment of complex experimental IR spectra. Studies on various quinoline derivatives have demonstrated a good agreement between simulated and experimental spectra, confirming the reliability of the computational models for these systems. rsc.orgnih.gov

Nonlinear Optical (NLO) Properties Prediction

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations have become a powerful tool to investigate the dynamic behavior and stability of molecular systems, including the interactions between this compound derivatives and their biological targets. These simulations provide insights into the conformational changes and binding stability of ligands within protein active sites over time.

Research on pyrido-fused imidazo[4,5-c]quinolines as potential anti-tumor agents targeting phosphoinositide 3-kinase (PI3K) has utilized MD simulations to understand the dynamic interactions and stability of the ligand-protein complexes. nih.gov The simulations, often run for nanoseconds, track parameters such as the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual amino acid residues, and the radius of gyration (Rg) of the protein. nih.gov For instance, the RMSD of the protein-ligand complex can indicate whether the system has reached equilibrium, with stable systems showing minimal fluctuations around an average value. mdpi.com The RMSF helps to identify flexible regions of the protein that may be involved in ligand binding. nih.gov

In one study, the dynamic investigations, including RMSD, RMSF, Rg, and solvent-accessible surface area (SASA), supported the identification of a particularly potent pyrido-fused imidazo[4,5-c]quinoline derivative. nih.gov The stability of the interactions, including the number and duration of hydrogen bonds formed between the ligand and the protein, is a key output of MD simulations. nih.gov For quinoline-3-carboxamide (B1254982) derivatives targeting DNA damage and response (DDR) kinases, MD simulations were performed to establish the stability of the interactions involved. mdpi.com These studies revealed that certain interactions, like π-π stacking, remained stable throughout the simulation, while others, such as weaker halogen bonds, showed more dynamic formation and breakage. mdpi.com

The binding free energy of ligand-protein complexes can also be calculated using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach, which provides a more accurate estimation of binding affinity than docking scores alone. nih.gov These calculations consider van der Waals interactions, electrostatic interactions, and solvation energies. nih.gov

Table 1: Key Parameters from MD Simulations of Pyridoquinoline Derivatives and Their Targets

ParameterDescriptionTypical Findings
RMSD (Root-Mean-Square Deviation) Measures the average deviation of atomic positions in a molecule from a reference structure over time.Stable RMSD values (e.g., 1.5-2 Å) for the ligand-protein complex indicate a stable binding mode. mdpi.com
RMSF (Root-Mean-Square Fluctuation) Measures the fluctuation of individual atoms or residues from their average position.Higher RMSF values can indicate flexible regions of the protein, often in loop regions or at the N- and C-termini. nih.gov
Radius of Gyration (Rg) A measure of the compactness of the protein structure.A stable Rg value over the simulation time suggests that the protein's overall fold is maintained upon ligand binding. nih.gov
Hydrogen Bonds The number and occupancy of hydrogen bonds between the ligand and protein.Consistent hydrogen bonding throughout the simulation indicates key interactions for binding affinity. nih.gov
Binding Free Energy (e.g., MM/GBSA) An estimation of the ligand-binding affinity that includes various energy components.Provides a more quantitative measure of binding strength to rank potential inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For pyridoquinoline derivatives, QSAR studies have been instrumental in identifying the key molecular features that govern their therapeutic effects. neliti.comuran.ua

QSAR analyses on tricyclic quinoline derivatives, including pyridoquinolines, have revealed that diuretic activity is influenced by a combination of physicochemical properties. neliti.comuran.ua These studies have shown that diuretic activity tends to increase with higher values of logP (lipophilicity), molecular refractivity, and dipole moment. neliti.comuran.ua Conversely, properties such as molecular volume, surface area, and polarizability were found to be inversely related to the activity, suggesting that a more compact structure may be favorable. neliti.comuran.ua Energy-related descriptors also play a crucial role; for instance, an increase in the energy of the highest occupied molecular orbital (HOMO) and a decrease in hydration energy correlate with higher diuretic efficacy. neliti.comuran.ua

The development of these models relies on the calculation of a wide array of molecular descriptors, which can be categorized as spatial, electronic, and topological. researchgate.net The statistical validity of the generated QSAR models is rigorously tested using metrics like the coefficient of determination (R²) and cross-validation techniques to ensure their predictive power for designing new, more potent compounds. nih.govresearchgate.net

Table 2: Influential Molecular Descriptors in QSAR Models of Pyridoquinoline Derivatives

Descriptor CategorySpecific DescriptorInfluence on Biological Activity
Physicochemical logP (Octanol-Water Partition Coefficient)Increased logP often correlates with higher diuretic activity. neliti.comuran.ua
Geometric/Spatial Molecular Volume / Surface AreaDecreased volume and surface area are linked to higher diuretic activity. neliti.comuran.ua
Molecular RefractivityIncreased refractivity is associated with higher diuretic activity. neliti.comuran.ua
Electronic Dipole MomentHigher dipole moments can lead to increased diuretic activity. neliti.comuran.ua
HOMO/LUMO EnergiesIncreased HOMO energy has been correlated with higher diuresis. neliti.comuran.ua
PolarizabilityDecreased polarizability is linked to higher diuretic activity. neliti.comuran.ua
Topological Atom Triplet/Linear FingerprintsUsed in KPLS models to successfully predict antiproliferative activity. nih.gov
Thermodynamic Hydration EnergyDecreased hydration energy is associated with higher diuretic activity. neliti.comuran.ua

Tautomerization Studies and Intramolecular Proton Transfer Mechanisms via DFT

The phenomenon of tautomerism, particularly intramolecular proton transfer (IPT), is a critical aspect of the chemistry of many heterocyclic compounds, including this compound and its derivatives. Density Functional Theory (DFT) has emerged as a primary computational method for investigating the mechanisms, thermodynamics, and kinetics of these processes. researchgate.netresearchgate.net

Studies on related systems, such as pyrido[2′,1′:2,3]imidazo[4,5-b]quinoline-12-yl cyanide, have shown that the molecule can exist in several tautomeric forms, such as OH, CH, and NH forms. researchgate.net DFT calculations, often incorporating a Polarizable Continuum Model (PCM) to simulate solvent effects, are used to determine the optimized geometries and relative stabilities of these tautomers. researchgate.net For the aforementioned compound, the CH tautomer was found to be the most stable form, both in the gas phase and in a methanol (B129727) solution, indicating it is the thermodynamically and kinetically controlled product. researchgate.net

The process of proton transfer between tautomers involves a transition state, the energy of which determines the activation barrier for the reaction. DFT calculations can model this transition state and the potential energy surface (PES) of the reaction. mdpi.com For example, in 7-hydroxyquinoline (B1418103) derivatives, a long-range proton transfer can occur. mdpi.com While the enol form is typically more stable, the keto tautomer can be formed via an intermolecular, solvent-assisted proton transfer mechanism. mdpi.com

In some di(quinolin-2-yl) derivatives, a very fast double-proton transfer can occur on the NMR timescale. nih.gov DFT calculations, combined with experimental NMR data, have been used to support the theory of a concerted identity reaction between different enaminone and enolimine tautomeric forms. nih.gov These studies highlight how structural modifications, such as benzoannulation, can significantly affect the tautomeric equilibrium, not just quantitatively but also qualitatively, by changing which tautomer is the most stable. nih.gov The stability of different tautomers is often influenced by factors like the formation of strong intramolecular hydrogen bonds and the extent of electron delocalization. researchgate.net

Table 3: Relative Stabilities of Tautomers in Pyridoquinoline-related Systems from DFT Studies

SystemTautomeric Forms StudiedMost Stable TautomerComputational MethodKey Findings
Pyrido[2′,1′:2,3]imidazo[4,5-b]quinoline-12-yl cyanide OH, CH, NH formsCH tautomerDFT with PCMThe CH tautomer is the most stable in both gas and solution phases. researchgate.net
1-H-pyrrolo[3,2-h]quinoline (Pyrido[3,2-g]indole) Normal and proton-transfer tautomerNormal tautomer (in ground state)Experimental (fluorescence), theoretical modelsExcited-state double proton transfer is observed, leading to a tautomeric fluorescence. acs.org
8-(Benzothiazol-2-yl)quinolin-7-ol Enol (E) and Keto (K) formsEnol (E) formDFT (M06-2X/TZVP)The enol form is significantly more stable than the keto form in the ground state. mdpi.com
(3Z)-3-hydroxy-1,4-di(quinolin-2-yl)but-3-en-2-one Enolimine-enaminone forms(1Z,3Z)-3-hydroxy-4-quinolin-2-yl-1-quinolin-2(1H)-ylidenbut-3-en-2-oneDFT/GIAO-calculated shiftsA fast double-proton transfer occurs between equivalent tautomeric forms. nih.gov

Mechanistic Studies of Biological Interactions Excluding Clinical Aspects

DNA/RNA Interaction Mechanisms of Pyrido[3,2-g]quinoline Derivatives

The planar, aromatic structure of the this compound core is a key feature that facilitates its interaction with nucleic acids. This interaction is a primary mechanism behind the biological activities of its derivatives, which can engage with DNA and RNA through various modes, including intercalation and groove binding. These binding events can disrupt normal cellular processes such as DNA replication and transcription.

This compound derivatives have been shown to form complexes with double-stranded DNA, such as calf thymus DNA. nih.govscispace.com This interaction is characteristic of DNA intercalators, where the flat, polycyclic aromatic core of the molecule inserts itself between the base pairs of the DNA double helix. mdpi.comarabjchem.org This mode of binding is a recognized mechanism for the anticancer activity of many quinoline-based compounds. mdpi.comarabjchem.org The intercalation process can unwind the DNA helix, leading to conformational changes that interfere with the binding of DNA-processing enzymes, thereby inhibiting crucial cellular functions. grafiati.com

Studies have demonstrated that this compound derivatives can interact not only with chromosomal DNA but also with other nucleic acid forms, such as plasmid DNA and transfer RNA (tRNA). nih.govuni-halle.descispace.com The interaction with plasmid DNA is particularly noteworthy, as research suggests that the superhelical form of extrachromosomal DNA can bind a greater number of drug molecules compared to its linear or open-circular counterparts. researchgate.net This preferential binding can lead to the functional inactivation of the genetic material carried on the plasmid. researchgate.net The formation of complexes with both plasmid DNA and tRNA has been shown to be related to the specific chemical structures of the this compound derivatives. nih.govresearchgate.net

G-quadruplexes (G4s) are four-stranded secondary structures found in guanine-rich regions of DNA, such as in telomeres and gene promoter regions. mdpi.com The stabilization of these structures by small molecules has emerged as a promising strategy in anticancer research. mdpi.combohrium.com Quinoline-containing compounds are prominent among G4-stabilizing ligands. bohrium.com

Derivatives with related quinoline-based scaffolds, such as quinolino[3,4-b]quinoxalines and pyridostatin, have been shown to bind and stabilize G-quadruplex structures. bohrium.comresearchgate.net These compounds typically feature a polyaromatic core that stacks on top of the G-tetrads, the planar arrangement of four guanines that form the core of the G4 structure. mdpi.comrsc.org The interaction is further enhanced by side chains that can interact with the phosphate (B84403) backbone or grooves of the G4 structure. mdpi.comresearchgate.net For instance, NMR and docking experiments with amino-substituted pyridoquinazolinone derivatives revealed a 2:1 complex, with a ligand molecule positioned over the G-tetrads at both the 3′ and 5′ ends. mdpi.com While these are not strictly this compound derivatives, the findings highlight the potential of the broader quinoline (B57606) scaffold to target these important DNA secondary structures.

The nature and position of substituents on the this compound ring system critically influence its DNA binding affinity and biological activity. Research has shown that the presence of specific side chains is crucial for the molecule's antiproliferative effects, which are linked to its DNA interactions. researchgate.net

For a series of diethyl 10-methylthis compound-3,7-dicarboxylate derivatives, the substituents at the C-4 and C-6 positions were found to be essential for their activity. researchgate.net The derivative with dimethylaminopropylamino side chains at these positions was the most cytotoxic compound tested against LNCaP and MCF-7 cancer cell lines. researchgate.net This highlights the importance of basic side chains, which are likely protonated at physiological pH, allowing for favorable electrostatic interactions with the negatively charged phosphate backbone of DNA.

Studies on related quinoline-based G4 ligands reinforce the importance of side chains. Aliphatic amine side chains on pyridostatin, for example, increase its affinity for G-quadruplexes by interacting with the phosphate backbone through hydrogen bonding and electrostatic forces. researchgate.net Similarly, the introduction of electron-donating groups on other quindoline (B1213401) derivatives enhances the basicity of a ring nitrogen, which in turn strengthens the electrostatic interaction with the G-quadruplex structure. nih.gov For quinolino[3,4-b]quinoxaline derivatives, substitution at the C-6 position was found to be beneficial for the thermal stabilization of DNA. bohrium.com

The data below summarizes the activity of several this compound derivatives, illustrating the impact of substituents at the C-4 and C-6 positions.

Compound IDSubstituent at C-4 and C-6Activity RankingIC50 (µM) vs LNCaPIC50 (µM) vs MCF-7
9d -NH(CH₂)₃N(CH₃)₂15.633.96
9a -NH₂2>100>100
9b -NH(CH₂)₂OH3>100>100
9c -NH(CH₂)₃OH3>100>100

Data sourced from a study on the antiproliferative evaluation of certain this compound derivatives. researchgate.net

Interactions with G-Quadruplex DNA Structures

Enzyme Inhibition Mechanisms by this compound Derivatives

DNA methyltransferases (DNMTs) are enzymes that catalyze the methylation of DNA, an epigenetic modification crucial for gene regulation. capes.gov.brnih.gov Aberrant DNA methylation is a hallmark of many cancers, making DNMTs attractive therapeutic targets. capes.gov.br Certain quinoline-based compounds, such as SGI-1027 and its analogs, have been identified as potent inhibitors of DNMTs. capes.gov.brnih.govbiorxiv.org

The mechanism of inhibition for this class of compounds is not by direct binding to the enzyme's active site in the absence of its substrate. Instead, these quinoline derivatives act as DNA-competitive inhibitors. nih.gov Kinetic studies have shown that they are competitive with respect to the DNA substrate and non-competitive with respect to the S-adenosyl-l-methionine (AdoMet) cofactor. nih.gov This suggests that the inhibitors function by first interacting with the DNA. capes.gov.brnih.gov It is hypothesized that these compounds, including some that are known DNA intercalators, bind to the DNA duplex, and the resulting inhibitor-DNA complex prevents the DNMT from properly engaging and methylating its substrate. capes.gov.brbiorxiv.org This mechanism of action—inhibiting an enzyme by interacting with its substrate—is a distinct strategy for modulating DNMT activity. capes.gov.br

The inhibitory potency of these quinoline-based compounds against DNMT1 is presented in the table below.

CompoundDescriptionDNMT1 IC50 (µM)
SGI-1027 4-aminoquinoline derivative10
Analog 5 Positional isomer of SGI-10275.7
Analog 31 Pyridine-containing analog of SGI-102715

Data sourced from a study on the mechanism of quinoline-based DNA methyltransferase inhibitors. nih.gov

Inhibition of DNA and RNA Polymerases

Derivatives of the closely related pyrido[2,3-g]quinoxaline nucleus have shown potent activity against various pathogenic RNA viruses. researchgate.net Enzymatic assays have demonstrated that these compounds can significantly inhibit the RNA-dependent RNA polymerase (RdRp) activities of viral NS5 proteins. researchgate.net Specifically, certain imidazo[4,5-g]quinoline and pyrido[2,3-g]quinoxalinone derivatives have been identified as inhibitors of the RdRp of viruses such as Bovine Viral Diarrhoea virus (BVDV), Yellow Fever virus (YFV), and Hepatitis C virus (HCV). researchgate.netmdpi.com Computational studies suggest that these quinoline-based inhibitors likely bind at the template entrance channel of the RdRp, a mode of action that is influenced by the conformational dynamics of interactions with loop and linker residues of the enzyme. mdpi.com

Furthermore, research on various resistance modifiers, including this compound derivatives, has shown their interaction with DNA and tRNA. nih.gov This interaction suggests a potential mechanism for modifying resistance in bacterial and cancer cells. nih.gov While direct inhibition values for this compound on DNA and RNA polymerases are not extensively detailed in the provided context, the activity of structurally similar compounds points towards this as a plausible mechanism of action.

Inhibition of DNA Gyrase and Sortase A

The inhibition of bacterial enzymes is a key strategy in the development of new antibacterial agents. DNA gyrase, a type II topoisomerase, is a well-established target for quinolone antibacterials. nih.gov Studies on a series of quinolone derivatives, including those with a pyrido[2,3-d]pyrimidine (B1209978) fused ring system, have established a clear link between their ability to inhibit DNA gyrase and their antibacterial activity. nih.gov The intrinsic gyrase inhibition varies depending on the nature of the fused parent ring, with quinoline, naphthyridine, and pyrido[2,3-d]pyrimidine cores showing different potencies. nih.gov Loss of enzyme inhibition consistently leads to poor minimum inhibitory concentrations (MICs) against various bacteria. nih.gov Molecular docking studies with derivatives of quinoline-pyrido[2,3-d] pyrimidinones (B12756618) have further elucidated the favorable binding interactions with the active site of E. coli DNA gyrase. mdpi.com

Sortase A, an enzyme crucial for anchoring surface proteins to the cell wall in Gram-positive bacteria like Streptococcus pyogenes, is another important target for antimicrobial drug discovery. mdpi.com Molecular docking studies have been performed on quinoline-pyrido[2,3-d] pyrimidinone derivatives to evaluate their potential as Sortase A inhibitors. mdpi.com These in silico analyses help in understanding the binding modes and identifying key interactions within the enzyme's active site, guiding the design of more potent inhibitors.

Kinase Inhibitory Profiles and Multitargeted Enzyme Inhibition (e.g., Tyrosine Kinases, EGFR)

Pyridoquinoline and its related fused heterocyclic systems are prominent scaffolds in the design of kinase inhibitors, which are crucial in cancer therapy. nih.govtandfonline.com These compounds often exhibit inhibitory activity against a range of protein kinases, including tyrosine kinases and the epidermal growth factor receptor (EGFR). nih.govnih.gov

Derivatives of pyrido[2,3-d]pyrimidines have been synthesized and evaluated as potent inhibitors of both wild-type EGFR (EGFRWT) and its mutant forms, such as EGFRT790M, which is associated with drug resistance. nih.gov Some of these compounds have shown high inhibitory activities with IC50 values in the nanomolar range. nih.govfrontiersin.org The pyrido[2,3-d]pyrimidin-4(3H)-one moiety, in particular, has been utilized in the discovery of highly specific inhibitors against the mutant EGFRT790M. nih.gov

The multitargeted nature of some of these compounds is a significant area of research. For instance, certain pyridine-quinoline hybrids have been designed as inhibitors of both PIM-1 and PIM-2 kinases. tandfonline.com Similarly, some pyridopyrimidinones, originally developed as Src kinase inhibitors, were later found to be potent inhibitors of a variety of receptor tyrosine kinases including EGFR, FGFR, and PDGFR, as well as Bcr-Abl. acs.org This broad selectivity profile highlights the potential of the pyridoquinoline scaffold in developing multitargeted kinase inhibitors. acs.org

Table 1: Kinase Inhibitory Activity of Selected Pyrido[2,3-d]pyrimidine Derivatives

Compound IDTarget Kinase(s)IC50 (µM)Cell Line(s)Reference
8a EGFRWT, EGFRT790M0.099 (WT), 0.123 (T790M)A-549, PC-3, HCT-116, MCF-7 nih.gov
8b EGFRWT, EGFRT790MNot specifiedA-549, PC-3, HCT-116, MCF-7 nih.gov
9a EGFRWT, EGFRT790MNot specifiedA-549, PC-3, HCT-116, MCF-7 nih.gov
40 Not specified9.6A549 frontiersin.org
4 PIM-10.0114MCF-7, HepG2 rsc.org
10 PIM-10.0172MCF-7, HepG2 rsc.org

Mechanisms of Action in Cell Cycle Modulation (e.g., G0/G1 arrest) and Apoptosis Pathways

A significant mechanism through which this compound derivatives exert their antiproliferative effects is by modulating the cell cycle and inducing apoptosis. researchgate.netnih.gov

Flow cytometric analysis of LNCaP prostate cancer cells treated with diethyl 4,6-bis-(3-dimethylaminopropylamino)-10-methylthis compound-3,7-dicarboxylate (a this compound derivative) revealed that the compound induces cell cycle arrest in the G1 phase, which is then followed by apoptosis. nih.gov Similarly, other quinoline derivatives have been shown to cause cell cycle arrest at the G0/G1 phase. researchgate.netnih.gov This arrest is often associated with the upregulation of cell cycle regulatory proteins like p27kip1, which is involved in regulating the transition from the G0 to the S phase. researchgate.net

The induction of apoptosis is a key outcome of treatment with these compounds. Studies have shown that this compound derivatives and related compounds can trigger apoptosis through various pathways. uniroma1.itjpp.krakow.pl This often involves the activation of caspases, such as caspase-3, which are key executioners of apoptosis. uniroma1.it The cleavage of poly(ADP-ribose) polymerase (PARP-1) by caspases is another hallmark of apoptosis that has been observed following treatment with these compounds. uniroma1.itjpp.krakow.pl Furthermore, the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins plays a crucial role in the apoptotic process initiated by these molecules. uniroma1.itjpp.krakow.pl

Table 2: Cell Cycle and Apoptosis Effects of Pyridoquinoline Derivatives

CompoundCell LineEffectMechanismReference
Diethyl 4,6-bis-(3-dimethylaminopropylamino)-10-methylthis compound-3,7-dicarboxylateLNCaPG1 phase arrest, ApoptosisNot specified nih.gov
Quinoline hydrazide 22NeuroblastomaG1 cell cycle arrestUpregulation of p27kip1 researchgate.net
Pyrido[2,3-d]pyrimidin-4(3H)-one derivative 8aPC-3Pre-G1 phase arrest, Apoptosis5.3-fold increase in caspase-3 nih.gov
TospyrquinHT2914.9% apoptotic cell deathIncreased Bax, decreased Bcl-2, caspase-8/9 cleavage, PARP-1 cleavage jpp.krakow.pl
TosindHT2923.7% apoptotic cell deathIncreased Bax, decreased Bcl-2, caspase-8/9 cleavage, PARP-1 cleavage jpp.krakow.pl

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights in Biological Contexts

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound derivatives influences their biological activity and to guide the design of more potent and selective compounds. nih.govnih.gov

For antiproliferative activity, the nature and position of substituents on the this compound core are critical. For instance, in a series of diethyl 10-methylthis compound-3,7-dicarboxylates, the presence of either an amino or a dimethylaminopropylamino moiety at the C-4 and C-6 positions was found to be crucial for the complete inhibition of cell proliferation in several cancer cell lines. nih.gov The derivative with the dimethylaminopropylamino groups (compound 9d) was the most cytotoxic, indicating that this substituent significantly enhances activity. nih.gov

In the context of kinase inhibition, SAR studies on pyrido[2,3-d]pyrimidine derivatives have revealed key pharmacophoric features. For example, the presence of an electron-donating methoxy (B1213986) group at the 4-position of certain derivatives was beneficial for their anticancer activity. nih.gov The expansion of the pyrido[2,3-d]pyrimidin-4(3H)-one scaffold into triazolyl analogues led to a significant decrease in activity, highlighting the importance of the core heterocyclic system. nih.gov

SAR studies on quinoline hydrazone derivatives have also provided valuable insights. The substitution of a p-nitro group on the benzylidene moiety was shown to increase anticancer activity against breast cancer cells. nih.gov In another series, the presence of more lipophilic benzotriazole (B28993) and 2-pyridyl moieties enhanced the anticancer activity. nih.gov These findings underscore the importance of electronic and lipophilic properties of substituents in determining the biological efficacy of these compounds.

Applications in Advanced Materials Science

Organic Electronics and Photovoltaic Devices

The development of novel organic semiconducting materials is crucial for advancing organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). icm.edu.pl Pyridoquinoline-based structures are actively being explored for these applications due to their potential to form efficient electron-transporting or electron-accepting materials. researchgate.netnih.gov

Donor-acceptor (D-A) copolymers are a cornerstone of organic solar cell technology. acs.org Theoretical studies have been conducted to design novel n-type D-A copolymers for use as electron-transporting materials, aiming to replace traditional fullerene acceptors in organic solar cells. nih.gov One strategy involves modifying the electron-deficient acceptor unit in a copolymer to enhance its electron-withdrawing capability and adjust molecular planarity. nih.gov

In this context, theoretical designs have proposed replacing the commonly used naphthalene (B1677914) diimide (NDI) unit with the more electron-deficient pyrido[2,3-g]quinoline (B1214354) diimide (PQD) unit, an isomer of the [3,2-g] system. nih.govresearchgate.net Calculations suggest that incorporating PQD units into copolymers can significantly improve optoelectronic properties, light-absorption efficiency, and intermolecular electron transport compared to NDI-based polymers. nih.gov This approach is part of a broader effort to design efficient D-A copolymer acceptors for organic solar cells. nih.govresearchgate.net

Another class of materials is based on derivatives such as thieno[2′,3′:4,5]pyrido[2,3-g]thieno[3,2-c]quinoline-4,10-dione (TPTQ). acs.orgacs.org This molecule, which contains a pyridoquinoline core, acts as a weak electron-accepting monomer. acs.orgacs.org Researchers have synthesized copolymers by alternating this weak acceptor (WA) with strong acceptor (SA) units like perylene (B46583) diimide (PDI). acs.org The resulting polymer, PQP, was used as an electron acceptor in all-polymer solar cells, blended with the donor polymer PTB7-Th. acs.orgacs.org

The photovoltaic performance of these devices is highly dependent on the processing conditions. Using 1-chloronaphthalene (B1664548) as a solvent additive helped to optimize the morphology of the polymer blend film, leading to better molecular ordering and phase separation, which in turn enhanced the short-circuit current (Jsc) and fill factor (FF). acs.orgosti.gov

Table 1: Photovoltaic Performance of a TPTQ-based Polymer Acceptor

Acceptor PolymerDonor PolymerPCE (%)Voc (V)Jsc (mA/cm²)FFReference
PQPPTB7-Th3.520.718.570.58 acs.orgacs.org
Data obtained for devices fabricated with a PTB7-Th:PQP weight ratio of 1:1 under AM 1.5G illumination.

A key strategy in developing high-efficiency organic solar cells is the synthesis of low-band-gap polymers. researchgate.netrsc.org A narrow band gap allows the material to absorb a larger portion of the solar spectrum, potentially increasing the short-circuit current of the device. researchgate.net The D-A approach is instrumental in tuning the band gap of conjugated polymers. osti.gov

The resulting polymer, PTPTI-T-FBT, demonstrated good performance in both fullerene and non-fullerene polymer solar cells, achieving power conversion efficiencies of 6.20% when blended with PC71BM and 6.03% with ITIC. researchgate.net These findings suggest that constructing D-A1-D-A2 copolymers is a viable strategy for developing low-band-gap materials suitable for efficient polymer solar cells. researchgate.net

Table 2: Performance of a Low-Band-Gap Copolymer in Fullerene and Non-Fullerene Solar Cells

Polymer BlendPCE (%)Voc (V)Jsc (mA/cm²)FFReference
PTPTI-T-FBT:PC71BM6.20N/AN/AN/A researchgate.net
PTPTI-T-FBT:ITIC6.03N/AN/AN/A researchgate.net
Detailed J-V parameters were not available in the cited abstract.

Donor-Acceptor (D-A) Copolymers and Small Molecules Based on Pyrido[3,2-g]quinoline Diimide

Fluorescent Probes and Sensors Development

Quinoline (B57606) and its derivatives are widely used as fluorophores in the development of fluorescent sensors for detecting metal ions and other analytes. rsc.orgmdpi.com Their rigid structure and ability to form complexes that alter their fluorescence properties make them ideal for this purpose. mdpi.com The development of small-molecule organic fluorophores is a major area of sensor research, as these sensors can be rationally designed for specific analytes and often exhibit good cell membrane permeability. nih.gov

Researchers have designed and synthesized quinoline-tagged organic probes for the sensitive detection of nitro-phenolic compounds and metal ions like Zn2+ at parts-per-billion (ppb) levels. rsc.org For example, sensors connecting quinoline chromophores to Lewis basic pyridyl groups have shown selective fluorescence responses. rsc.org Another study reported a new fluorescent sensor based on a modified quinoline derivative for the selective and sensitive detection of Fe3+, which was successfully applied to fluorescence imaging in living cells. mdpi.com

Furthermore, new classes of fluorophores based on related polyheterocyclic systems, such as indolizino[3,2-c]quinolines, have been synthesized. acs.org Photophysical studies of these compounds revealed unique and desirable optical properties, suggesting their potential use as fluorescent probes in aqueous environments. acs.org These examples highlight the broad utility of the quinoline framework in creating a diversity of fluorescent sensors.

Optoelectronic Material Development

The development of organic compounds with extensive π-conjugated systems is fundamental to advancing optoelectronic materials for devices like organic light-emitting diodes (OLEDs) and OPVs. icm.edu.pl Fused nitrogen-containing aromatic systems, including pyridoquinolines and their derivatives, have been a subject of significant interest for these applications. researchgate.neticm.edu.pl

Derivatives of pyrano[3,2-c]quinoline, which share a fused ring system with this compound, have been investigated for their photovoltaic properties. nih.govresearchgate.net Thin films of these materials, when integrated into a heterojunction device with n-Si, showed significant improvements in photovoltaic performance under illumination. nih.gov For instance, one such device exhibited an increase in power conversion efficiency from 0.71% to 4.64% as illumination intensity increased, highlighting the potential of these materials in optoelectronic and solar cell applications. nih.gov

More complex electron-accepting polymers based on a thieno[2′,3′:4,5]pyrido[2,3-g]thieno[3,2-c]quinoline-4,10-dione (TPTQ) core have been specifically developed for all-polymer solar cells. acs.orgosti.gov The planar structure of the TPTQ unit facilitates intermolecular ordering, while the electron-withdrawing carbonyl groups enhance the material's electron affinity. acs.org The successful use of these polymers as electron acceptors in solar cells with efficiencies reaching 3.52% demonstrates that the pyridoquinoline scaffold is a promising platform for creating new optoelectronic materials. acs.orgacs.org

Coordination Chemistry and Supramolecular Assemblies

Pyrido[3,2-g]quinoline as a Ligand in Metal Complexes

The parent this compound molecule, a tricyclic aromatic system, possesses two nitrogen atoms within its heterocyclic framework, which can act as potential coordination sites for metal ions. nih.govnih.gov As a weak tertiary base, it can form salts and coordinate to metal centers, although the parent compound's ligating ability is modest. nih.gov The true potential of the this compound scaffold is unlocked in its derivatives, where strategically placed functional groups can transform it into a potent mono- or polydentate ligand.

The broader family of quinoline (B57606) compounds frequently acts as bidentate ligands, typically coordinating to metal ions through a carbonyl oxygen at the 4-position and an oxygen atom from a deprotonated carboxylic acid group at the 3-position. This chelation enhances the stability and influences the reactivity of the resulting metal complexes. researchgate.net While the unsubstituted this compound lacks these specific groups, its derivatives can be engineered to contain analogous functionalities, such as hydroxyl, carboxyl, or amino groups, thereby creating powerful chelating agents. For instance, the synthesis of pyrido[3,2-g]quinolines from 2-aminoaryl ketones and alkynes provides a versatile route to introduce various substituents that can serve as coordination points. nih.gov

Design of Metal Binding Sites within this compound Derivatives

The rational design of ligands is a cornerstone of modern coordination chemistry. For the this compound framework, this involves the chemical modification of the parent structure to introduce specific functional groups that act as effective metal-binding sites. These modifications allow for precise control over the coordination geometry, stability, and ultimately, the function of the resulting metal complex.

One of the most effective strategies for creating potent chelators is the introduction of substituents capable of forming stable five- or six-membered chelate rings with a metal ion. Research on related heterocyclic systems, such as quinoline and its derivatives, provides a blueprint for these design strategies. Key approaches include:

Incorporation of Hydroxyl and Carboxyl Groups: The introduction of hydroxyl groups, particularly at positions adjacent to the ring nitrogens, can create effective bidentate O,N-donor sites upon deprotonation. Similarly, carboxylic acid functionalities are widely used to create strong binding pockets. mdpi.com

Schiff Base Formation: Synthesizing Schiff base derivatives is a powerful method for creating multidentate ligands. This typically involves introducing an aldehyde or ketone to the this compound core, followed by condensation with an amine (e.g., 2,2′-thiodianiline) to yield an imine-containing ligand with multiple donor atoms (N, O, S). acs.org This approach has been successfully used to prepare quinoline Schiff bases and their metal complexes with enhanced biological activity. ijrpr.com

Addition of Amino and Amide Moieties: The synthesis of derivatives like diethyl 4,6-diamino-10-methylthis compound-3,7-dicarboxylate demonstrates the incorporation of both amino and carboxylate functionalities, creating multiple potential coordination sites. nih.govresearchgate.net The nitrogen atoms of the amino groups and the oxygen atoms of the carboxylates can all participate in metal binding.

Attachment of Chelating Side Chains: Another approach involves attaching side chains that contain additional donor atoms. For example, sulfonamide derivatives can be functionalized with acetylene (B1199291) groups, which can then be used in "click" chemistry to attach triazole rings or other chelating moieties. mdpi.com This modular approach allows for the construction of complex ligand architectures.

Design StrategyFunctional Group(s) IntroducedPotential Coordination AtomsIllustrative System/Principle
Schiff Base CondensationImine (-C=N-), Hydroxyl (-OH)N, OQuinoline-based Schiff bases form stable Cu(II) complexes with high cytotoxic potency. acs.orgijrpr.com
Functionalization with AminesAmino (-NH2), DialkylaminopropylaminoNAmino groups at C-4 and C-6 are crucial for the antiproliferative activity of this compound derivatives. nih.govresearchgate.net
CarboxylationCarboxylic Acid (-COOH)O, OLinearly fused pyrido[3,2-g]quinolines based on quinoline-3-carboxylic acid show biological activity. nih.govresearchgate.net
Hydroxylation & SulfonamidationHydroxyl (-OH), Sulfonamide (-SO2NHR)O, N8-Hydroxyquinoline systems are classic chelators; the phenolic group is key for biological activity. mdpi.com

Influence of Metal Complexation on Electronic and Biological Properties

The coordination of a metal ion to a this compound ligand can dramatically alter the physicochemical and biological characteristics of the organic scaffold. This synergy between the metal and ligand gives rise to properties that are often absent in the individual components.

Electronic and Photophysical Properties: The extended π-system of this compound gives rise to characteristic UV-Vis absorption and, in some cases, fluorescence emission spectra. scielo.br Upon metal complexation, these properties can be significantly modulated. The coordination often leads to the emergence of new absorption bands, such as metal-to-ligand charge transfer (MLCT) bands, which can cause a redshift (a shift to longer wavelengths) in the absorption spectrum. acs.org This is a common phenomenon observed in transition metal complexes of other N-heterocyclic ligands like julolidine-quinoline and pyrazino-phenanthroline. rsc.orgrsc.org

Furthermore, the fluorescence of the ligand can be either quenched or enhanced upon metal binding. For instance, extending the π-conjugation of a ligand framework through decoration with groups like pyrene (B120774) has been shown to improve the photophysical properties of metal complexes, leading to enhanced luminescence. acs.org The specific changes in the electronic and photophysical properties depend on the nature of the metal ion, its oxidation state, the coordination geometry, and the specific structure of the this compound derivative. d-nb.info These tunable properties are of great interest for applications in sensors, organic light-emitting diodes (OLEDs), and photovoltaics. d-nb.info

Biological Properties: A primary driver for the development of metal complexes with quinoline-based ligands is the potential for enhanced biological activity. It is a well-established principle that the chelation of a metal ion to an organic ligand can augment its therapeutic efficacy. researchgate.net Metal complexes often exhibit improved cytotoxic and antimicrobial activities compared to the free ligands. acs.orgijrpr.com

For example, studies on various quinoline derivatives have shown that their metal complexes can exhibit potent anticancer activity. A copper(II) complex of a novel quinoline Schiff base demonstrated superior cytotoxicity against lung and breast cancer cell lines compared to the ligand alone. acs.orgijrpr.com The mechanism of action for such compounds can be multifaceted, including the induction of apoptosis (programmed cell death) and cell cycle arrest. ijrpr.comsioc-journal.cn Research on specific this compound derivatives has highlighted their potent antiproliferative effects. For example, diethyl 4,6-bis-(3-dimethylaminopropylamino)-10-methylthis compound-3,7-dicarboxylate was found to be highly cytotoxic against prostate (LNCaP) and breast (MCF-7) cancer cells, inducing cell cycle arrest and apoptosis. nih.govresearchgate.net While studies on the metal complexes of these specific this compound compounds are less common, the established principles strongly suggest that their coordination to metals like copper, platinum, or ruthenium could further enhance this anticancer potential. researchgate.net

ijrpr.com
Ligand SystemMetal Ion(s)Observed Influence of ComplexationReference
Quinoline Schiff BaseCu(II)Enhanced cytotoxic activity against A-549 and MCF-7 cancer cell lines compared to the free ligand.
Imine Quinoline Ligand (IQL)Cu(II)Complex showed significantly higher cytotoxic potency against MCF-7 cells and greater reduction in cell proliferation than the ligand.
Generated code

Future Research Directions and Emerging Challenges

Development of More Sustainable and Efficient Synthetic Strategies for Pyrido[3,2-g]quinoline

The future synthesis of this compound and its analogues is geared towards methods that are not only high-yielding but also environmentally benign, aligning with the principles of green chemistry. google.comresearchgate.net A significant challenge lies in moving away from harsh reaction conditions, expensive metal catalysts, and the generation of hazardous waste. preprints.org

Promising research has demonstrated an efficient, one-pot synthesis of both symmetric and unsymmetric pyrido[3,2-g]quinolines. mdpi.commdpi.comacs.org This method involves the reaction of diaroylphenylenediamines with alkynes using a propylphosphonium tetrachloroindate ionic liquid supported on nanosilica (PPInCl-nSiO₂) as a heterogeneous and reusable catalyst. preprints.orgmdpi.com The reaction proceeds under solvent-free conditions at 110 °C, offering high yields (up to 90%) and the ability to reuse the catalyst at least five times without significant loss of activity. mdpi.commdpi.com Such solvent-free approaches and the use of recyclable catalysts represent a substantial step towards sustainability. researchgate.netmdpi.com

Other modern techniques are also being explored. Microwave-assisted organic synthesis, for instance, offers advantages like significantly shorter reaction times and, in some cases, improved yields for quinoline (B57606) derivatives. Further research into applying microwave irradiation to the synthesis of the this compound core could provide a valuable, energy-efficient alternative to conventional heating methods.

Future strategies will likely focus on expanding the toolkit of green synthetic methods. This includes the use of water as a solvent, developing more benign catalytic systems, and designing syntheses that are highly atom-economical. google.com The development of protocols that operate at room temperature, such as the iodine-mediated cyclization used for some related angular pyridocoumarins, presents another desirable goal for minimizing energy consumption. nih.gov

Table 1: Comparison of Modern Synthetic Strategies for Pyridoquinoline Systems

Method Key Features Advantages Research Focus
Ionic Liquid Catalysis Heterogeneous PPInCl-nSiO₂ catalyst; Solvent-free conditions. preprints.orgmdpi.com High efficiency, reusability of catalyst, operational simplicity, reduced waste. mdpi.commdpi.com Synthesis of symmetric and unsymmetric pyrido[3,2-g]quinolines. mdpi.com
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reactions. Dramatically reduced reaction times, rapid optimization. Cyclization reactions for phenothiazine (B1677639) and quinoline rings.

| Iodine-Mediated Cyclization | Molecular iodine as a mediator; Room temperature reaction. nih.gov | Mild reaction conditions, good to excellent yields (60-95%). nih.gov | Efficient synthesis of angular-pyridoquinolone derivatives. nih.gov |

Exploration of Novel Mechanistic Pathways in Biological Systems

While various this compound derivatives have shown promising biological activity, a deeper understanding of their mechanisms of action at the molecular level is a critical future research direction. Elucidating these pathways is essential for designing more potent and selective therapeutic agents.

Significant progress has been made in the context of anticancer research. For example, studies on diethyl 4,6-bis-(3-dimethylaminopropylamino)-10-methylthis compound-3,7-dicarboxylate (a specific derivative) revealed its potent cytotoxic activity against prostate (LNCaP) and breast (MCF-7) cancer cell lines. mdpi.comnih.gov Flow cytometric analysis showed that this compound inhibits cancer cell growth by inducing cell cycle arrest in the G1 phase, which is subsequently followed by apoptosis (programmed cell death). mdpi.comnih.gov This finding provides a clear mechanistic pathway that can be further explored and exploited. Future work could involve identifying the specific cell cycle proteins (e.g., cyclins, cyclin-dependent kinases) that are targeted by these compounds to trigger the G1 arrest.

Another emerging area of investigation is the role of these compounds as inhibitors of efflux pumps in multidrug-resistant bacteria. nih.gov Certain pyridoquinoline derivatives have been shown to restore the activity of fluoroquinolone antibiotics in resistant Enterobacter aerogenes strains. nih.govresearchgate.net The proposed mechanism is competitive inhibition, where the pyridoquinoline derivative acts as a substrate that competes with the antibiotic for the efflux pump, leading to increased intracellular accumulation of the antibiotic. nih.gov Further research is needed to identify the precise binding sites on pumps like AcrAB-TolC and to optimize the pyridoquinoline structure for maximum inhibitory potency. researchgate.netnih.gov

Additionally, the planar structure of the this compound ring system suggests that DNA intercalation could be a potential mechanism of action, a pathway observed in structurally related dialkoxy pyridoquinolines. rsc.org Future studies employing techniques like spectrophotometry, viscometry, and molecular modeling are necessary to confirm and characterize the DNA-binding properties of new analogues.

Rational Design for Targeted Applications in Advanced Materials Science

The unique electronic and photophysical properties of the rigid, planar this compound scaffold make it a highly attractive building block for advanced organic materials. Future research is increasingly focused on the rational design of its derivatives for applications in organic electronics, such as solar cells, light-emitting diodes, and sensors.

In the field of organic solar cells (OSCs) , derivatives of this compound are being explored as electron-accepting (n-type) materials. ijnrd.org For instance, polymers incorporating a 5,11-bis(2-butyloctyl)-thieno[2',3':4,5]pyrido[2,3-g]thieno[3,2-c]quinoline-4,10-dione (TPTQ) unit have been synthesized and tested in all-polymer solar cells. sci-hub.sebohrium.com The high planarity of the TPTQ structure facilitates intermolecular ordering, which is crucial for efficient charge transport. bohrium.com Theoretical studies also support this direction, proposing the design of novel n-type copolymers based on pyrido[2,3-g]quinoline (B1214354) diimide to replace traditional fullerene acceptors in OSCs. ijnrd.org

For organic light-emitting diodes (OLEDs) and organic light-emitting transistors (OLETs) , the fluorescence and charge-transporting capabilities of the quinoline framework are highly valuable. nih.gov Semi-ladder polymers built with the TPTQ monomer have been investigated for OLETs, where the rigid, ladder-type structure provides planarity and enhances charge mobility. google.comjabonline.in While much of the work has focused on complex, fused derivatives, these findings highlight the fundamental potential of the core scaffold. Future design strategies will likely involve fine-tuning the electronic properties by adding specific electron-donating or electron-withdrawing groups to the this compound core to achieve desired emission colors and improve device efficiency.

Furthermore, the development of chemosensors represents another promising avenue. Although research in this area is nascent for this specific scaffold, related quinoline-based Schiff bases have been successfully designed as "turn-on" fluorescence sensors for the selective detection of metal ions like Cd²⁺. scispace.com This suggests that this compound derivatives could be rationally designed with specific binding sites to create highly sensitive and selective sensors for environmental or biological analytes.

Table 2: Potential Applications of this compound Derivatives in Materials Science

Application Area Derivative/Concept Key Property/Function Future Design Goal
Organic Solar Cells (OSCs) Polymers with thieno[2',3':4,5]pyrido[2,3-g]thieno[3,2-c]quinoline-4,10-dione units. sci-hub.sebohrium.com Electron-accepting (n-type) material with high planarity for charge transport. bohrium.com Develop non-fullerene acceptors with optimized energy levels for higher power conversion efficiency. ijnrd.org
Organic Light-Emitting Transistors (OLETs) Semi-ladder polymers incorporating the TPTQ monomer. google.comjabonline.in Rigid, planar structure enhances fluorescence and charge mobility. google.comjabonline.in Simplify device architecture and create flexible, low-cost display technologies. google.com

| Chemosensors | Functionalized pyrido[3,2-g]quinolines (by analogy to other quinolines). scispace.com | Potential for selective fluorescence turn-on upon binding to a target analyte. scispace.com | Design of highly sensitive sensors for specific metal ions or organic molecules. |

Advancements in Hybrid and Conjugate Systems Incorporating this compound

To enhance biological activity, selectivity, and drug delivery, a significant future direction involves the development of hybrid molecules and conjugates that incorporate the this compound scaffold. This strategy aims to combine the properties of the core structure with those of other chemical entities, such as different pharmacophores, targeting moieties, or metal centers.

One established approach is the synthesis of drug conjugates where bioactive molecules are attached to the this compound framework. For example, attaching substituted piperazine (B1678402) groups via an amide linkage has been shown to enhance the antibacterial activities of pyridoquinolones. nih.gov Another innovative strategy involves creating hybrid molecules by coupling quinoline derivatives with other heterocyclic systems, such as 2-nitroimino-1,3-diazacycloalkanes, to generate novel neonicotinoid analogues. researchgate.net

A particularly promising frontier is the creation of organometallic complexes . Research on the related indolo[3,2-c]quinoline isomer has demonstrated that it can act as a ligand, binding to ruthenium and osmium-arene moieties. This creates novel metal-based drug candidates whose biological activity can be tuned by both the organic ligand and the metal center, offering a pathway to novel anticancer agents with unique mechanisms of action.

The concept also extends to creating larger, fused heterocyclic systems. For example, quinoline-based dihydropyridopyrimidine and dihydropyrazolopyridine hybrids have been synthesized through multicomponent reactions, demonstrating the versatility of the quinoline core in building complex molecular architectures with potential pharmacological applications. Future research will likely expand on these themes, exploring conjugates with polymers, peptides, and other targeting ligands to improve therapeutic outcomes.

Addressing Research Challenges in Solubility and Bioavailability of this compound Analogues

A major hurdle in the clinical translation of many promising therapeutic compounds, including polycyclic aromatic nitrogen heterocycles like this compound, is their poor aqueous solubility and subsequent low bioavailability. nih.govnih.gov The planar, hydrophobic nature of the fused ring system makes these molecules difficult to dissolve in physiological media, hindering their absorption and distribution in the body. Addressing this challenge is a critical area for future research.

Several advanced strategies are being explored for the broader class of quinoline derivatives, which can be applied to the this compound system:

Prodrug Strategies: One of the most effective approaches is the design of prodrugs, where a bioreversible chemical modification is made to the parent drug to improve its physicochemical properties. nih.gov For quinoline derivatives containing polar functional groups like carboxylic acids, masking them as esters can increase lipophilicity and enhance the ability to cross biological membranes. mdpi.com These prodrugs are designed to be converted back to the active parent compound by enzymes in the body. nih.gov

Nanoparticle-Based Delivery Systems: Encapsulating poorly soluble drugs into nanocarriers is a powerful strategy to improve their solubility and pharmacokinetic profile. preprints.orgmdpi.com Various systems are being investigated for quinoline compounds, including lipid-based nanoparticles, polymeric nanoparticles (e.g., chitosan), and even metallic nanoparticles. preprints.orgsci-hub.sebohrium.com These formulations can protect the drug from degradation, improve its circulation time, and in some cases, facilitate targeted delivery to specific tissues, such as tumors or across the blood-brain barrier. preprints.orgmdpi.com

Glycoconjugation: For anticancer applications, a targeted delivery strategy involves coupling the this compound analogue to a sugar molecule, such as glucose. mdpi.com Since many cancer cells overexpress glucose transporters (GLUTs), these glycoconjugates can be selectively taken up by cancer cells, thereby increasing the local concentration of the drug and minimizing systemic toxicity. mdpi.com

Advanced Formulation Techniques: Other formulation methods include the creation of amorphous solid dispersions (ASDs), where the crystalline drug is converted into a higher-energy, more soluble amorphous form stabilized by a polymer. Complexation with cyclodextrins, which have a hydrophobic interior and a hydrophilic exterior, can also effectively encapsulate and increase the aqueous solubility of drugs like quinine. ijnrd.org

Future research must systematically apply these strategies to promising this compound candidates, evaluating the impact on solubility, stability, and in vivo efficacy to bridge the gap from preclinical discovery to clinical application.

Q & A

Q. What are the optimal synthetic routes for Pyrido[3,2-g]quinoline derivatives, and how do reaction conditions influence regiochemistry?

this compound derivatives are commonly synthesized via cyclization reactions. For example, diethyl 1,3-acetonedicarboxylate can react with 3,4-diamino-1,2-dimethoxybenzene under reflux to yield tricyclic pyrido-quinoline scaffolds . Ultrasound-assisted methods using Fe(DS)₃ as a Lewis acid-surfactant catalyst enhance reaction efficiency and regioselectivity, reducing side products . Key challenges include controlling substituent positions and minimizing oxidation byproducts, which require careful optimization of temperature, solvent polarity, and catalyst loading.

Q. How are cytotoxicity assays designed to evaluate this compound derivatives in cancer research?

Cytotoxicity is typically assessed using the MTT assay, where compounds are tested against cancer cell lines (e.g., NCI-60 panel). For example, this compound derivatives are dissolved in DMSO, serially diluted, and incubated with cells for 48–72 hours. Absorbance at 450 nm correlates with viable cell counts . Controls include untreated cells (negative control) and doxorubicin (positive control). Data normalization and IC₅₀ calculations are critical for comparing potency .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are standard for structural elucidation. For example, HMBC correlations can confirm the this compound core by tracing long-range couplings between protons and carbons (e.g., CH₃-9 to C-8/C-2 in nybomycin derivatives) . UV-Vis and IR spectroscopy help identify conjugated systems and functional groups like carbonyls. Challenges include resolving overlapping signals in crowded aromatic regions, which may require advanced techniques like COSY or NOESY .

Advanced Research Questions

Q. How do this compound derivatives interact with DNA or RNA, and what mechanistic implications arise?

Studies using ethidium bromide displacement assays and molecular docking reveal that certain derivatives, such as this compound resistance modifiers, intercalate into DNA minor grooves or bind tRNA, disrupting replication or translation . For instance, planar aromatic systems in these compounds facilitate stacking interactions with base pairs, while substituents like methyl groups enhance binding affinity. Advanced techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding constants and thermodynamics .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

Discrepancies in cytotoxicity or enzyme inhibition data often stem from variations in substituent patterns, purity, or assay protocols. For example, a methyl group at C-4 in nybomycin derivatives significantly alters antibacterial activity compared to unsubstituted analogs . Meta-analyses should compare:

  • Structural data : Substituent positions (e.g., C-4 vs. N-9 methylation) .
  • Assay conditions : Cell line specificity (e.g., MCF-7 vs. HepG2) .
  • Pharmacokinetic factors : Solubility and metabolic stability differences.

Q. How can structure-activity relationship (SAR) studies guide the design of this compound-based kinase inhibitors?

SAR studies highlight critical pharmacophores:

  • Core scaffold : The this compound system provides a rigid, planar structure for ATP-binding pocket interactions in kinases like EGFR .
  • Substituents : Electron-withdrawing groups (e.g., Cl at C-8) enhance inhibitory potency, while bulky groups (e.g., benzyloxy) reduce cell permeability .
  • Hybrid systems : Fusion with pyrimidine or thieno rings improves selectivity for tyrosine kinases . Computational modeling (e.g., molecular dynamics simulations) predicts binding modes and optimizes lead compounds .

Q. What biosynthetic pathways produce this compound-containing natural products like nybomycins?

Nybomycin biosynthesis involves polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) systems. The this compound-2,8-dione core arises from cyclization of a tetracyclic intermediate derived from malonyl-CoA and methylmalonyl-CoA extender units . Post-modifications, such as oxidative decarboxylation and methyltransferase-mediated alkylation, generate structural diversity. Isotopic labeling (¹³C/¹⁵N) and gene knockout studies in Streptomyces spp. elucidate pathway regulation .

Methodological Considerations

Q. How are regiochemical challenges addressed in synthesizing fused pyrido-quinoline systems?

Regiochemistry is controlled by:

  • Template-directed cyclization : Electron-donating groups (e.g., -OCH₃) direct cyclization to specific positions .
  • Catalyst design : Fe(DS)₃ in ultrasound-assisted reactions promotes regioselective annulation by stabilizing transition states .
  • Protecting groups : Temporary protection of reactive amines or carbonyls prevents undesired side reactions .

Q. What computational tools predict the metabolic stability of this compound derivatives?

Software like Schrödinger’s ADMET Predictor or SwissADME models metabolic pathways, identifying vulnerable sites (e.g., N-methyl groups prone to oxidation). Cytochrome P450 binding affinity is assessed via docking into 3A4/2D6 isoforms. Experimental validation uses liver microsome assays with LC-MS/MS metabolite profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.